molecular formula C9H8N2O3 B1349075 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 41125-75-1

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1349075
CAS No.: 41125-75-1
M. Wt: 192.17 g/mol
InChI Key: YRYGGQXFJDSZLH-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one and its derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, Bentiss et al. (2002) investigated the efficiency of 2,5-bis(n-methoxyphenyl)-1,3,4-oxadiazoles as corrosion inhibitors in acidic media, finding significant inhibition even at low concentrations. The compounds were particularly effective in hydrochloric acid, acting as mixed inhibitors (Bentiss et al., 2002). Similarly, Bouklah et al. (2006) demonstrated that 4-MOX, a related compound, served as an excellent corrosion inhibitor for mild steel in sulfuric acid, achieving more than 96.19% efficiency (Bouklah et al., 2006).

Synthesis and Chemical Properties

The synthesis and reaction properties of this compound derivatives have been explored in various studies. Kleier and Pilgram (1987) described a retro-ene reaction of 5-(methoxyamino)-3-aryl-1,3,4-oxadiazol-2(3H)-ones, which are structurally related, resulting in kinetic and thermodynamic products (Kleier & Pilgram, 1987). Additionally, Taha et al. (2014) synthesized 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide, which is a variant of the compound, through a multi-step process, indicating the potential for diverse synthetic pathways and chemical modifications (Taha et al., 2014).

Antibacterial and Antimicrobial Properties

Several studies have explored the antibacterial and antimicrobial properties of 1,3,4-oxadiazole derivatives. For instance, Rai et al. (2009) synthesized novel 1,3,4-oxadiazole compounds, demonstrating significant antibacterial activity against various bacterial strains (Rai et al., 2009). Similarly, Aghekyan et al. (2020) investigated the antibacterial activity of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, further highlighting the antimicrobial potential of such compounds [(Aghekyan et al., 2020)](https://consensus.app/papers/synthesis-antibacterial-activity-novel-aghekyan/0f14889e48c953beafa85106f9a29214/?utm_source=chatgpt).

Pharmacological Potential

While your request specifically excluded drug usage and side effects, it's important to note that 1,3,4-oxadiazole derivatives, including those related to this compound, have been studied for their pharmacological potential. For instance, Faheem (2018) conducted a computational and pharmacological evaluation of novel derivatives for various therapeutic actions, such as tumor inhibition and antioxidant effects (Faheem, 2018).

Crystal Structure and Material Science Applications

The crystal structures and material science applications of derivatives of this compound have also been explored. Khan et al. (2014) reported on the crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones, showing how structural variations influence molecular packing arrangements (Khan et al., 2014).

Biochemical Analysis

Biochemical Properties

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and inflammatory pathways. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, it may exhibit neuroprotective properties by modulating oxidative stress and inflammatory responses . In other cell types, it can affect metabolic pathways and energy production, leading to changes in cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound has been shown to inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species and mitigating cellular damage . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under controlled conditions but may degrade over time when exposed to light or extreme temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses, such as upregulation of antioxidant defenses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and inflammation . It can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy production and redox balance . The compound’s metabolism may also involve conjugation reactions that facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into mitochondria, where it can exert its effects on energy production and oxidative stress .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to mitochondria can enhance its ability to modulate oxidative stress and energy metabolism . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-7-4-2-6(3-5-7)8-10-11-9(12)14-8/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYGGQXFJDSZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342713
Record name 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41125-75-1
Record name 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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